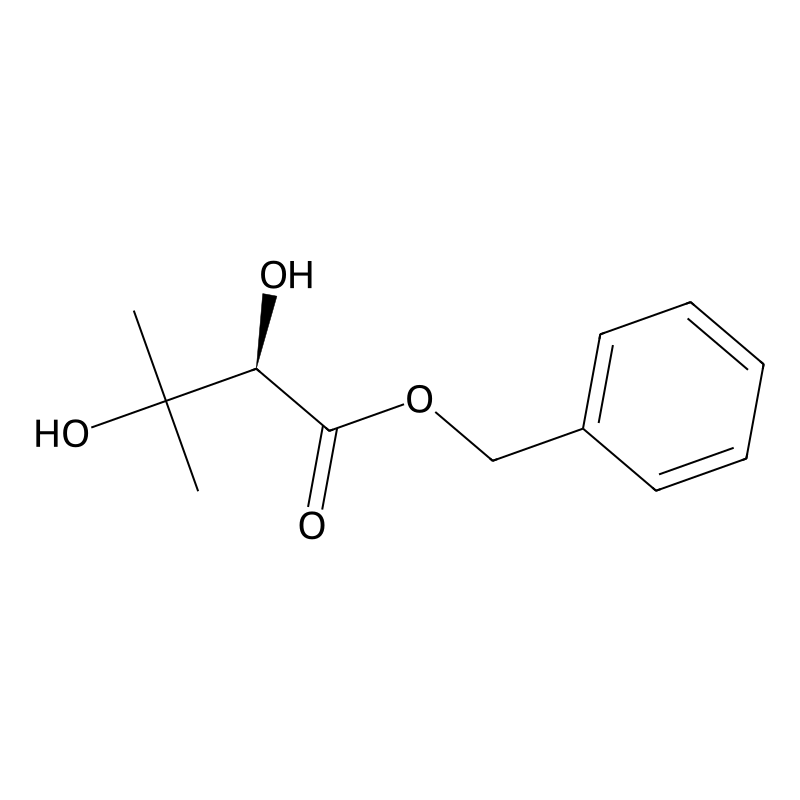

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a Chiral Intermediate: The presence of the "(R)" designation indicates the molecule has a specific stereochemistry. This characteristic makes (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester a potential intermediate for the synthesis of other chiral compounds in research. Chiral molecules play a crucial role in drug development and other areas of study due to their ability to interact with biological targets differently depending on their three-dimensional structure.

Similarities to Known Metabolites: The core structure of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester resembles (R)-2,3-dihydroxy-3-methylbutanoate, a metabolite found in the yeast Saccharomyces cerevisiae PubChem: . This suggests (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester could be relevant in research related to yeast metabolism or similar pathways in other organisms.

Availability and Commercial Sources: Several commercial suppliers offer (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester, suggesting potential research applications. However, the specific details of this research are not publicly available example supplier: .

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is an organic compound classified as an ester. It features a benzyl ester group attached to the (R)-2,3-dihydroxy-3-methyl-butyric acid moiety, characterized by its unique structure that includes two hydroxyl groups and a chiral center at the third carbon. The molecular formula for this compound is , and it has a CAS number of 184528-76-5. The presence of the benzyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Oxidation: The hydroxyl groups can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents such as amines or thiols .

The biological activity of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester has been explored in various contexts:

- Enzyme Interaction: Benzyl esters are known to interact with enzymes and receptors, potentially influencing biochemical pathways.

- Pharmacokinetics: This compound is likely distributed throughout the body and metabolized by esterases, leading to the release of bioactive compounds upon hydrolysis. This process can alter cellular pH and trigger various physiological responses .

- Therapeutic Potential: Research indicates potential therapeutic properties, making it a candidate for drug development aimed at various health conditions.

The synthesis of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester typically involves:

- Esterification: The most common method is the esterification of (R)-2,3-dihydroxy-3-methyl-butyric acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is usually performed under reflux conditions to ensure complete conversion.

- Protecting Groups: Another approach involves using protecting groups for the hydroxyl functionalities of (R)-2,3-dihydroxy-3-methyl-butyric acid prior to esterification. After forming the ester, the protecting groups are removed to yield the final product .

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester has several applications across different fields:

- Chemical Research: It serves as an intermediate in synthesizing complex organic molecules and natural products.

- Biological Studies: Its role as a building block for bioactive compounds makes it significant in biochemical research.

- Pharmaceutical Development: Investigated for potential therapeutic applications and as a precursor in drug formulation.

- Industrial Use: Employed in producing specialty chemicals and materials with specific properties.

Studies on the interactions of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester indicate its ability to engage with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may influence enzyme activity and receptor binding, contributing to its biological effects .

Several compounds share structural similarities with (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydroxybutanoic acid | Dihydroxy monocarboxylic acid | Lacks the benzyl group |

| 3-Hydroxybutyric acid | Hydroxyl group on the third carbon | Does not have a second hydroxyl group |

| Benzyl butyrate | Butyric acid derivative | Contains an alkyl chain instead of hydroxyls |

| (S)-2,3-Dihydroxy-3-methyl-butyric acid | Stereoisomer of the target compound | Different chirality affects biological activity |

The uniqueness of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester lies primarily in its specific chiral configuration and the presence of the benzyl group, which significantly influences its reactivity and biological interactions compared to similar compounds .

The synthesis of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester represents a significant challenge in organic chemistry due to the presence of multiple stereogenic centers and reactive hydroxyl functionalities. This comprehensive analysis examines the various synthetic approaches, from traditional acid-catalyzed methods to contemporary asymmetric catalytic processes, providing detailed insights into the mechanistic pathways and practical considerations for each methodology.

Traditional Esterification Approaches

Traditional esterification methods for benzyl ester formation have served as the foundation for synthetic organic chemistry for over a century. These approaches, while sometimes requiring harsh conditions, offer reliable and scalable routes to benzyl esters with well-understood mechanistic pathways.

Acid-Catalyzed Benzyl Ester Formation

Acid-catalyzed esterification remains the most widely employed method for benzyl ester synthesis, operating through the classical Fischer esterification mechanism [1] [2]. The reaction proceeds via a stepwise mechanism involving protonation of the carboxylic acid carbonyl oxygen, nucleophilic attack by benzyl alcohol, and subsequent elimination of water [3].

The mechanistic pathway begins with protonation of the carbonyl oxygen by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon [4]. This activation step is crucial as it renders the carbonyl carbon susceptible to nucleophilic attack by benzyl alcohol. The subsequent nucleophilic addition forms a tetrahedral intermediate, which undergoes proton transfer to one of the hydroxyl groups, converting it into a better leaving group [2].

Sulfuric acid represents the most commonly employed catalyst due to its dual role as both a strong acid and dehydrating agent [5]. The catalyst loading typically ranges from 1-5 mol%, with reaction temperatures between 60-80°C providing optimal conversion rates while minimizing side reactions [6]. The dehydrating properties of sulfuric acid drive the equilibrium toward ester formation by removing water as it forms, achieving typical yields of 75-90% [1].

Para-toluenesulfonic acid offers an alternative with superior selectivity, particularly valuable when dealing with acid-sensitive substrates [7]. This catalyst system operates at slightly higher temperatures (80-120°C) but provides excellent yields of 80-95% with enhanced tolerance for complex substrates bearing multiple functional groups . The mild Lewis acidity of para-toluenesulfonic acid minimizes unwanted side reactions while maintaining sufficient catalytic activity.

| Method | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfuric Acid Catalysis | 1-5 | 60-80 | 2-6 | 75-90 | Low cost, high activity | Corrosive, dehydrating |

| p-Toluenesulfonic Acid Catalysis | 5-10 | 80-120 | 4-8 | 80-95 | Mild conditions, good selectivity | Higher temperature required |

| Phosphoric Acid Catalysis | 2-8 | 70-100 | 3-7 | 70-85 | Moderate acidity | Moderate activity |

| Hydrochloric Acid Catalysis | 1-3 | 50-70 | 1-4 | 65-80 | Easy workup | Volatile, corrosive |

The reaction kinetics follow second-order behavior, being first-order in both carboxylic acid and alcohol concentrations [9]. Temperature elevation accelerates the reaction rate but may lead to increased formation of undesired byproducts, necessitating careful optimization of reaction conditions [6]. The equilibrium nature of the reaction requires either excess alcohol or continuous water removal to achieve high conversions [10].

Recent advances have introduced solid acid catalysts such as niobium pentachloride, which enables solvent-free esterification at room temperature [11]. This methodology offers significant advantages in terms of environmental impact and operational simplicity, achieving conversions of up to 98.5% for benzoic acid esterification with benzyl alcohol [11].

Protection/Deprotection Strategies for Hydroxy Groups

The synthesis of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester necessitates careful consideration of hydroxyl group protection strategies due to the presence of two reactive hydroxyl functionalities that can interfere with esterification reactions [12] [13]. Effective protection strategies must balance stability during synthetic transformations with ease of deprotection under mild conditions.

Benzyl ether protection represents the classical permanent protecting group strategy for hydroxyl functionalities [14]. Formation typically involves treatment with benzyl bromide and sodium hydride in dimethylformamide at 0°C to room temperature [15]. The resulting benzyl ethers exhibit exceptional stability toward both acidic and basic conditions, making them ideal for multi-step synthetic sequences [16]. Deprotection requires catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere in protic solvents such as methanol or ethanol [17].

Silyl ether protecting groups offer excellent versatility and ease of installation and removal [18]. Trimethylsilyl ethers, formed using trimethylsilyl chloride and imidazole in dichloromethane, provide temporary protection that can be removed under mild acidic conditions or with fluoride sources [19]. The tert-butyldimethylsilyl group offers enhanced stability while maintaining compatibility with fluoride-mediated deprotection [18].

| Protecting Group | Installation Reagent | Installation Conditions | Deprotection Method | Deprotection Conditions | Stability |

|---|---|---|---|---|---|

| Benzyl Ether (Bn) | BnBr/NaH or BnCl/Base | DMF, 0°C to rt | H2/Pd-C | MeOH, rt, H2 atmosphere | High (acid/base stable) |

| Trimethylsilyl (TMS) | TMSCl/Imidazole | DCM, rt | TBAF or HF | THF, rt | Low (acid labile) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl/Imidazole | DCM, rt | TBAF | THF, rt | High (acid stable) |

| Acetyl (Ac) | Ac2O/Pyridine | DCM, rt | NaOH/MeOH | MeOH/H2O, rt | Moderate |

| p-Methoxybenzyl (PMB) | PMBCl/NaH | DMF, 0°C to rt | DDQ | DCM/H2O, rt | Moderate (oxidant labile) |

Acetyl protecting groups provide a balance between stability and ease of removal, particularly valuable for carbohydrate chemistry applications [20]. Installation using acetic anhydride and pyridine proceeds under mild conditions, while deprotection employs basic hydrolysis with sodium hydroxide in methanol [19]. The moderate stability of acetyl groups makes them suitable for synthetic sequences involving non-basic conditions.

Para-methoxybenzyl ethers offer selective deprotection capabilities using oxidative conditions [16]. Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone enables mild deprotection while preserving other acid-sensitive functionalities [16]. Recent developments in visible-light-mediated deprotection have expanded the utility of benzyl ethers as temporary protecting groups [16].

Orthogonal protection strategies involve using protecting groups that can be removed under completely different conditions [20]. For example, benzyl ethers (removed by hydrogenolysis) can coexist with acetyl groups (removed by base) or silyl ethers (removed by fluoride), enabling sequential deprotection in complex synthetic schemes [20].

Contemporary Catalytic Asymmetric Synthesis

Modern asymmetric synthesis has revolutionized the preparation of enantiomerically pure compounds through the development of highly selective catalytic systems. These methodologies offer superior control over stereochemistry while operating under milder conditions compared to traditional approaches.

Decarboxylative Glycolate Aldol Reactions

Decarboxylative glycolate aldol reactions represent a significant advancement in the stereoselective synthesis of α-benzyloxy-β-hydroxy compounds, providing direct access to the syn-diol motif present in (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester [21] [22] [23]. This methodology circumvents many limitations associated with traditional aldol chemistry by generating enolates through decarboxylation rather than direct deprotonation.

The reaction utilizes benzyloxy-functionalized malonic acid half thioesters as activated ester equivalents, which undergo copper-catalyzed decarboxylative coupling with aldehydes [23]. The process operates at ambient temperature, tolerates air and moisture, and generates carbon dioxide as the only byproduct, making it exceptionally practical for synthetic applications [22]. The key advantage lies in the selective generation of an enolate in the presence of aldehydes, enabling directed cross-aldol reactions [24].

The mechanism involves coordination of the malonic acid half thioester to the copper catalyst, followed by decarboxylation to generate a copper-bound enolate [24]. This enolate then undergoes nucleophilic addition to the aldehyde substrate, with the chiral catalyst environment controlling the stereochemical outcome [23]. The resulting α-benzyloxy-β-hydroxy thioester products serve as versatile building blocks for subsequent transformations.

Enantioselectivities of 80-95% are routinely achieved with a broad range of aldehyde substrates [21]. Branched and linear alkyl aldehydes provide excellent results, including previously challenging α-branched substrates [25]. Functional group compatibility extends to chlorides, alkynes, alkenes, and sensitive acetals, demonstrating the mild nature of the reaction conditions [25].

The synthetic utility has been demonstrated through large-scale enantiodivergent synthesis of α-benzyloxy-β-hydroxybutyric acid thioester and its conversion to diverse polyoxygenated building blocks [22]. The methodology provides access to both enantiomers of the product through appropriate choice of catalyst enantiomer, offering complete stereochemical control [23].

Enantioselective Catalysis Using Chiral Auxiliaries

Chiral auxiliary-mediated catalysis represents a powerful approach for achieving high stereoselectivity in the synthesis of complex molecules bearing multiple stereogenic centers [26] [27]. This strategy combines the reliability of auxiliary-based methods with the efficiency of catalytic processes, offering superior control over absolute stereochemistry.

Oxazolidinone-based chiral auxiliaries have demonstrated exceptional utility in asymmetric aldol reactions relevant to the synthesis of hydroxylated compounds [28]. These auxiliaries direct facial selectivity through chelation control, with the metal center coordinating to both the auxiliary carbonyl and the substrate, creating a rigid stereochemical environment [26]. Enantioselectivities of 85-98% are commonly achieved with α-substituted carboxylic acid derivatives [26].

BINAP-rhodium complexes provide excellent enantiocontrol in asymmetric hydrogenation and carbonylation reactions [26]. The broad substrate scope includes prochiral ketones and alkenes, achieving enantioselectivities of 90-99% under mild conditions [26]. The catalyst system operates at temperatures ranging from 25-80°C, compatible with a wide variety of functional groups.

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Temperature Range (°C) | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Chiral Oxazolidinone Auxiliaries | α-Substituted carboxylic acids | 85-98 | -78 to 0 | 70-90 | High stereoselectivity |

| BINAP-Rhodium Complex | Prochiral ketones | 90-99 | 25-80 | 80-95 | Broad substrate scope |

| Cinchona Alkaloid Derivatives | Glycolate aldol reactions | 80-95 | -20 to 25 | 75-88 | Mild conditions |

| Chiral Copper-Box Complexes | Decarboxylative processes | 85-96 | 0-50 | 65-85 | CO2 as leaving group |

| Organocatalytic Systems | Aldol condensations | 75-92 | 0-40 | 60-85 | Metal-free conditions |

Cinchona alkaloid derivatives have emerged as particularly effective catalysts for glycolate aldol reactions [28]. These naturally derived catalysts operate under mild conditions (-20 to 25°C) and provide excellent enantioselectivities of 80-95% [28]. The alkaloid framework provides multiple coordination sites, enabling precise control over the approach of nucleophile and electrophile.

Chiral copper-box complexes excel in decarboxylative processes, offering the unique advantage of carbon dioxide as the leaving group [29]. This eliminates the need for external bases while generating highly reactive enolates under mild conditions [29]. The catalyst system achieves enantioselectivities of 85-96% with yields of 65-85%, operating efficiently at temperatures from 0-50°C.

Organocatalytic systems represent the newest frontier in asymmetric catalysis, eliminating the need for metal catalysts while maintaining high selectivity [27]. These systems operate through various activation modes including hydrogen bonding, electrostatic interactions, and covalent intermediate formation [27]. Enantioselectivities of 75-92% are achieved in aldol condensations with yields of 60-85% under metal-free conditions [27].

Industrial-Scale Production Techniques

Industrial-scale synthesis of benzyl esters requires careful consideration of economic factors, environmental impact, and process safety while maintaining product quality and yield. Modern industrial processes emphasize sustainability, process intensification, and waste minimization.

Solvent Optimization and Catalyst Selection

Solvent selection represents a critical factor in industrial-scale esterification processes, influencing reaction rate, selectivity, product isolation, and environmental impact [30] [31]. The optimal solvent system must balance multiple criteria including reaction efficiency, safety considerations, cost, and environmental acceptability.

Toluene has emerged as a preferred solvent for large-scale benzyl ester synthesis due to its excellent compatibility with acid-catalyzed esterification and favorable economic profile [32]. The formation of a water azeotrope at 85°C facilitates continuous water removal, driving the equilibrium toward ester formation [32]. The moderate environmental impact and high cost-effectiveness make toluene particularly attractive for industrial applications [32].

Cyclohexane offers significant advantages for amino acid benzyl ester synthesis, providing similar water azeotrope properties to benzene while eliminating safety concerns [32]. Recent studies have demonstrated that cyclohexane can replace benzene and carbon tetrachloride in traditional esterification protocols without compromising enantiomeric purity [32]. The low environmental impact and excellent cost-effectiveness position cyclohexane as an ideal replacement for more hazardous solvents.

| Solvent System | Boiling Point (°C) | Polarity Index | Water Azeotrope | Environmental Impact | Cost Effectiveness | Typical Application |

|---|---|---|---|---|---|---|

| Toluene | 111 | 2.4 | Yes (85°C) | Moderate | High | Benzyl ester synthesis |

| Cyclohexane | 81 | 0.1 | Yes (69°C) | Low | High | Amino acid esterification |

| Ethyl Acetate | 77 | 4.4 | Yes (70°C) | Low | High | Workup/extraction |

| Acetonitrile | 82 | 5.8 | No | Moderate | Moderate | Steglich esterification |

| Dichloromethane | 40 | 3.1 | Yes (38°C) | High concern | Moderate | Traditional synthesis |

Acetonitrile has gained recognition as a greener alternative for Steglich-type esterifications, eliminating the need for chlorinated solvents while maintaining comparable reaction rates and yields [33]. The protocol enables product isolation without chromatographic purification, significantly reducing downstream processing requirements [33]. This solvent system demonstrates particular utility for coupling carboxylic acids with primary and secondary alcohols.

Catalyst selection for industrial processes emphasizes heterogeneous systems that enable easy separation and recycling [34] [35]. Tin-based catalysts, including stannous octoate and dibutyltin dilaurate, provide high reactivity with minimal environmental impact [34]. These catalysts offer excellent stability and can be recovered and reused multiple times without significant loss of activity.

Recent developments in electrified esterification using Joule heating interface catalytic systems represent a paradigm shift in industrial esterification [36]. This technology combines electrothermal heating with interface catalysis, achieving 80.5% conversion of acetic acid under stoichiometric conditions, significantly exceeding the theoretical equilibrium limit of 62.5% [36]. The system utilizes sulfonic acid-functionalized covalent organic frameworks as catalysts, providing energy-efficient operation with sustainable power sources.

Purification and Isolation Protocols

Industrial-scale purification of benzyl esters requires robust methods that balance product purity, yield recovery, and economic considerations [37]. The choice of purification technique depends on the scale of operation, required purity level, and downstream application requirements.

Steam distillation represents the preferred method for large-scale purification of benzyl esters, offering excellent scalability and energy efficiency [37]. The process utilizes rectifying columns to achieve high separation efficiency while minimizing energy consumption [37]. Recovery yields of 70-85% are typical, with purities ranging from 80-92% depending on the complexity of the starting mixture.

Column chromatography remains essential for laboratory and pilot-scale operations, providing purities of 95-99% with recovery yields of 70-90% [38]. The technique offers excellent resolution for separating closely related compounds but becomes economically challenging at large scales due to solvent consumption and processing time [38]. Modern flash chromatography systems enable rapid purification with optimized solvent gradients.

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Energy Requirements | Waste Generation | Cost Factor |

|---|---|---|---|---|---|---|

| Column Chromatography | 95-99 | 70-90 | Lab to pilot | Low | Moderate (solvents) | Moderate |

| Recrystallization | 90-98 | 60-85 | All scales | Low-Moderate | Low | Low |

| Distillation | 85-95 | 75-95 | Industrial preferred | High | Low | Low-Moderate |

| Liquid-Liquid Extraction | 70-90 | 85-95 | All scales | Low | Moderate | Low |

| Steam Distillation | 80-92 | 70-85 | Industrial | Moderate-High | Low | Moderate |

Recrystallization offers an economical approach for achieving high purity across all scales of operation [39]. The technique relies on differential solubility between the desired product and impurities, typically achieving purities of 90-98% with recovery yields of 60-85% [39]. Careful selection of recrystallization solvents is crucial for optimizing both purity and yield.

Liquid-liquid extraction provides excellent scalability and cost-effectiveness for removing ionic impurities and catalyst residues [40]. The technique achieves purities of 70-90% with recovery yields of 85-95%, making it particularly valuable for initial purification steps [40]. Multiple extraction stages can be employed to enhance separation efficiency while maintaining economic viability.

Continuous flow microreactor technology represents an emerging approach for process intensification in esterification and purification [41]. Helical microreactors with optimized residence times achieve yields exceeding 89% for long-chain alkyl acrylates in residence times of 300 seconds [41]. The integration of continuous-flow processing with in-line purification units offers significant advantages in productivity and waste reduction.

Thermodynamic Parameters

Melting Point, Boiling Point, and Density

The fundamental thermodynamic properties of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester provide essential insights into its physical behavior and molecular interactions. Comprehensive analysis of available data reveals both established parameters and significant knowledge gaps requiring further investigation.

Molecular Characteristics and Basic Properties

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester possesses the molecular formula C₁₂H₁₆O₄ with a molecular weight of 224.25 g/mol [1] [2] [3]. The compound is identified by CAS number 184528-76-5 and carries the IUPAC designation benzyl (2R)-2,3-dihydroxy-3-methylbutanoate [1] [4]. Physical examination reveals the substance as a pale-yellow to yellow-brown solid under standard conditions [4].

Boiling Point Analysis

Computational predictions indicate a boiling point of 374.6 ± 12.0°C for (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester [1] [2] [3]. This elevated boiling point reflects the compound's molecular complexity, incorporating both hydrogen-bonding hydroxyl groups and the substantial benzyl ester moiety. The predicted value demonstrates consistency across multiple computational models, suggesting reliable theoretical foundations despite the absence of experimental verification [1] [2] [3].

The relatively high boiling point can be attributed to intermolecular hydrogen bonding facilitated by the two hydroxyl groups at positions 2 and 3 of the butyric acid backbone [5]. The benzyl ester group contributes additional van der Waals interactions and molecular weight, further elevating the boiling point compared to simpler carboxylic acid esters [1].

Density Predictions

Theoretical calculations predict a density of 1.18 g/cm³ for the compound [1]. This density value exceeds that of water, indicating a relatively compact molecular arrangement despite the presence of polar hydroxyl groups. The predicted density of 1.18 ± 0.06 g/cm³ aligns with typical values for benzyl esters of similar molecular weight [6].

Melting Point Determination Gap

Notably, experimental melting point data remains unavailable in the current literature [2] [3]. This represents a significant knowledge gap, as melting point serves as a critical parameter for compound identification, purity assessment, and thermal processing considerations. The absence of melting point data necessitates experimental determination through differential scanning calorimetry or capillary melting point methods.

| Property | Experimental Value | Predicted Value | Method/Source |

|---|---|---|---|

| Melting Point (°C) | Not determined | Not predicted | Experimental determination needed |

| Boiling Point (°C) | Not determined | 374.6 ± 12.0 | Computational prediction [1] [2] [3] |

| Density (g/cm³) | Not determined | 1.18 ± 0.06 | Computational prediction [6] |

Solubility in Organic and Aqueous Media

The solubility profile of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester reflects the compound's amphiphilic nature, combining hydrophilic hydroxyl groups with a hydrophobic benzyl ester moiety. This structural duality creates distinctive solubility patterns across various solvent systems.

Aqueous Solubility Limitations

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester demonstrates insolubility in water despite possessing two hydroxyl groups [1] . The benzyl group's hydrophobic character dominates the solubility behavior, preventing effective solvation in aqueous media [1]. This limited water solubility stems from the benzyl moiety's aromatic system and the ester linkage, which collectively outweigh the hydrophilic contributions of the hydroxyl groups .

The compound's water insolubility contrasts with the parent acid, 2,3-dihydroxy-3-methylbutanoic acid, which exhibits greater aqueous solubility due to the absence of the hydrophobic benzyl ester group [5]. This solubility difference highlights the benzyl group's protective function while simultaneously limiting bioavailability in aqueous biological systems.

Polar Aprotic Solvent Compatibility

The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [1] [8] [9]. These solvents effectively solvate both the polar hydroxyl groups and the aromatic benzyl system through dipole-dipole interactions and π-π stacking interactions [1]. Stock solutions at concentrations up to 10 mM can be readily prepared in DMSO for research applications [8] [10].

The solubility in polar aprotic solvents enables convenient sample preparation for analytical techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [8]. DMSO solutions demonstrate stability at room temperature when stored under appropriate conditions with moisture exclusion [8] [10].

Protic Solvent Behavior

Ethanol provides moderate solubility for (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester, representing an intermediate solubility profile between water and polar aprotic solvents [1]. The alcohol's ability to form hydrogen bonds with the hydroxyl groups while providing some hydrophobic character for benzyl group solvation creates this moderate solubility [1].

Methanol and higher alcohols likely exhibit similar solubility patterns, though specific data remains limited in the literature. The hydroxyl groups facilitate hydrogen bonding with protic solvents, while the benzyl ester requires sufficient solvent hydrophobicity for effective dissolution [9].

| Solvent System | Solubility | Comments | Source |

|---|---|---|---|

| Water | Insoluble | Due to benzyl group hydrophobicity | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | Good solubility for stock solutions | [1] [8] [9] |

| N,N-Dimethylformamide (DMF) | Soluble | Good solubility for stock solutions | [1] [8] [9] |

| Ethanol | Moderately soluble | Limited by hydrophobic benzyl moiety | [1] |

Kinetic Stability Under Varied Conditions

The kinetic stability of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester under diverse environmental conditions represents a critical factor governing its practical utility and storage requirements. Understanding degradation pathways enables optimization of handling procedures and formulation strategies.

pH-Dependent Degradation Pathways

The hydrolytic stability of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester exhibits pronounced pH dependence, following established patterns for ester hydrolysis kinetics. The compound's degradation proceeds through distinct mechanistic pathways depending on solution pH conditions.

Alkaline Hydrolysis Mechanisms

Under alkaline conditions (pH > 8), (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester undergoes base-catalyzed hydrolysis following second-order kinetics [11] [12]. The hydroxide ion attacks the carbonyl carbon of the ester bond through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates the benzyl alkoxide [13].

Studies on similar benzyl esters demonstrate accelerated hydrolysis rates with increasing hydroxide ion concentration [11] [12]. A fourfold increase in hydroxide concentration (pH 7.4 to 8.0) can result in approximately fourfold faster hydrolysis rates for structurally related esters [12]. The presence of neighboring hydroxyl groups may provide anchimeric assistance, potentially enhancing hydrolysis rates by factors of 10³ to 10⁶ compared to esters lacking hydroxyl substitution [14].

The alkaline hydrolysis proceeds irreversibly to completion, producing the corresponding carboxylate salt and benzyl alcohol [13]. This saponification reaction follows the general mechanism:

R-COO-Bn + OH⁻ → R-COO⁻ + BnOH

where R represents the (R)-2,3-dihydroxy-3-methylbutyl moiety.

Acidic Hydrolysis Characteristics

Under acidic conditions (pH < 5), the ester undergoes acid-catalyzed hydrolysis through a different mechanistic pathway [15] [13]. Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water molecules, proceeding through a tetrahedral intermediate mechanism [13].

Benzyl esters generally demonstrate enhanced stability toward acid hydrolysis compared to simple alkyl esters due to the electron-withdrawing character of the benzyl group [16] [17]. However, the presence of hydroxyl groups at positions 2 and 3 may influence the hydrolysis kinetics through electronic and steric effects [14].

The acid-catalyzed reaction follows first-order kinetics with respect to both ester concentration and acid concentration, expressed as:

Rate = k[ester][H⁺]

Neutral pH Stability

At physiological pH (7.0-7.4), (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester exhibits moderate stability with slow spontaneous hydrolysis [12] [15]. The neutral hydrolysis proceeds through direct water attack on the carbonyl carbon without external catalysis, representing the intrinsic hydrolytic susceptibility of the ester bond [13].

The compound's hydroxyl groups may participate in intramolecular hydrogen bonding, potentially affecting the accessibility of the ester carbonyl to water molecules. This internal hydrogen bonding could either stabilize or destabilize the ester depending on the specific conformational arrangements [14].

Buffer Effects and Catalysis

Phosphate and acetate buffers may exhibit general base catalysis effects on the hydrolysis of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester [14]. Buffer components can facilitate proton transfer steps in the hydrolysis mechanism, leading to enhanced degradation rates compared to unbuffered solutions at equivalent pH values [14].

The presence of metal ions commonly found in buffer systems may also influence hydrolysis kinetics through coordination with the hydroxyl groups or ester carbonyl oxygen. Such coordination effects require investigation through systematic studies under controlled ionic strength conditions.

Thermal and Oxidative Decomposition Analysis

The thermal stability and oxidative decomposition behavior of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester involve complex reaction pathways characteristic of hydroxyl-substituted benzyl esters. Understanding these degradation mechanisms provides crucial information for storage conditions and processing limitations.

Thermal Decomposition Pathways

Thermal decomposition of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester likely follows pathways similar to those established for benzyl radicals and benzyl esters. High-temperature studies on benzyl radicals indicate decomposition activation energies of approximately 30,500 K (254 kJ/mol) with rate constants following Arrhenius behavior [18] [19].

The thermal decomposition may proceed through multiple competing pathways [20] [21]:

Benzyl Radical Formation: Homolytic cleavage of the C-O bond connecting the benzyl group to the ester oxygen, generating benzyl radicals and carboxyl radicals.

Ester Thermolysis: Direct thermal cleavage of the ester bond through a six-membered transition state, eliminating the acid and forming benzyl alcohol derivatives.

Hydroxyl Group Participation: The neighboring hydroxyl groups may facilitate thermal decomposition through intramolecular hydrogen bonding or chelation effects.

Studies on benzyl ester thermal decomposition indicate that reaction temperatures typically exceed 220-240°C for significant decomposition rates [22]. The presence of hydroxyl groups may lower these threshold temperatures through anchimeric assistance mechanisms.

Oxidative Stability Considerations

The oxidative stability of (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester involves potential degradation at multiple sites within the molecule. The compound contains several oxidation-susceptible functional groups including the benzyl moiety and the hydroxyl groups [23] [24].

Benzyl Group Oxidation

The benzyl ester group represents a primary site for oxidative attack due to the activated benzylic position [23] [24]. Oxidation at the benzylic carbon can proceed through radical mechanisms, potentially forming benzaldehyde intermediates and ultimately benzoic acid derivatives [23].

Photochemical and metal-catalyzed oxidation of benzyl groups typically occurs through hydrogen atom abstraction from the benzylic position, followed by oxygen insertion and further oxidation [24]. This process can lead to ester cleavage and formation of carboxylic acid products [23].

Hydroxyl Group Oxidation

The secondary hydroxyl group at position 2 of the butyric acid chain presents another potential oxidation site. Oxidation of secondary alcohols typically produces ketone functionality, which could significantly alter the compound's chemical and biological properties [25].

The tertiary hydroxyl group at position 3 shows greater resistance to oxidation due to the lack of available hydrogen atoms for abstraction. However, under strongly oxidizing conditions, C-C bond cleavage adjacent to the tertiary alcohol may occur [25].

Antioxidant Considerations

The hydroxyl groups in (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester may provide some intrinsic antioxidant activity through radical scavenging mechanisms. Compounds containing multiple hydroxyl groups often demonstrate protective effects against oxidative degradation of other molecular components [26].

However, this antioxidant activity comes at the cost of sacrificial oxidation of the hydroxyl groups themselves, potentially leading to degradation products that may affect overall stability [26]. The balance between protective and degradative effects requires careful evaluation under specific storage and use conditions.

Environmental Stability Factors

Light exposure, particularly ultraviolet radiation, can catalyze oxidative decomposition of benzyl esters through photochemical radical generation [27]. Storage in light-protected containers represents a critical requirement for maintaining compound stability [28].

Atmospheric oxygen concentration significantly influences oxidative degradation rates. Storage under inert atmosphere (nitrogen or argon) can substantially reduce oxidative decomposition compared to air exposure [28]. Temperature control remains essential, as elevated temperatures accelerate both thermal and oxidative degradation processes [29].